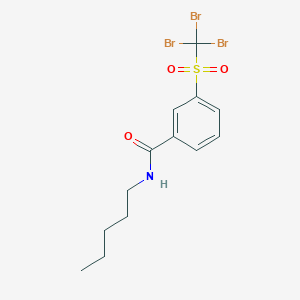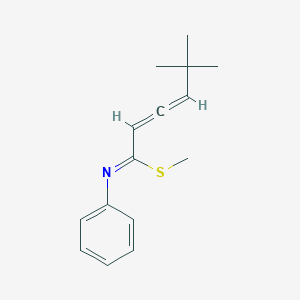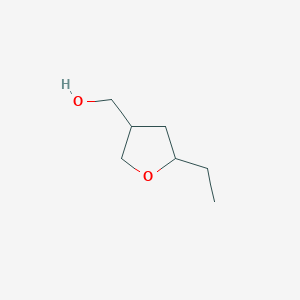
(5-Ethyloxolan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyloxolan-3-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxolane, featuring an ethyl group at the 5-position and a hydroxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyloxolan-3-yl)methanol can be achieved through several methods. One common approach involves the ring-opening of oxirane derivatives followed by subsequent functionalization. For instance, the reaction of 3-ethyloxirane with formaldehyde under acidic conditions can yield this compound. Another method involves the reduction of 5-ethyloxolane-3-carboxylic acid using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursors or the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-ethyloxolane-3-carboxylic acid.
Reduction: Formation of 5-ethyloxolane-3-ol.
Substitution: Formation of various substituted oxolane derivatives.
Applications De Recherche Scientifique
(5-Ethyloxolan-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Ethyloxolan-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyloxolan-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Phenyloxolan-3-yl)methanol: Contains a phenyl group, leading to different chemical properties and applications.
(5-Hydroxyoxolan-3-yl)methanol: Features an additional hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
(5-Ethyloxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group at the 5-position and hydroxymethyl group at the 3-position make it a versatile intermediate for various synthetic applications.
Propriétés
Numéro CAS |
185436-40-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(5-ethyloxolan-3-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-7-3-6(4-8)5-9-7/h6-8H,2-5H2,1H3 |
Clé InChI |
RMZXNFFRXBMLRT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(CO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


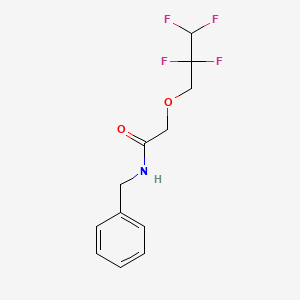


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
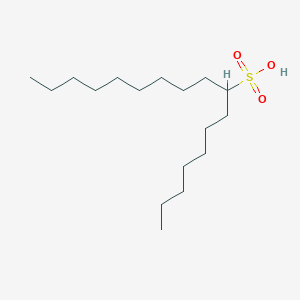
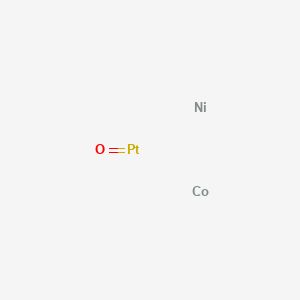
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)

